molecular formula C14H10Cl2N2Pt B078230 Bis(benzonitrile)dichloroplatinum CAS No. 14873-63-3

Bis(benzonitrile)dichloroplatinum

Cat. No. B078230
CAS RN: 14873-63-3
M. Wt: 472.2 g/mol
InChI Key: WAJRCRIROYMRKA-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of bis(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride with neat benzonitrile. This process yields a mixture of cis and trans isomers, the proportions of which depend on the reaction temperature. The separated isomers' geometries have been identified through dipole-moment and IR data, while their 13C NMR spectra allow for discrimination between isomers based on chemical shift and coupling to the 195Pt of the cyanide carbon (Uchiyama et al., 1981).

Molecular Structure Analysis

The molecular structure of bis(benzonitrile)dichloroplatinum(II) isomers has been elucidated using various spectroscopic methods. The crystal and molecular structure studies, especially through X-ray diffraction, have provided insights into the coordination geometry around the platinum center and the spatial arrangement of ligands, which significantly influence the compound's reactivity and properties.

Chemical Reactions and Properties

Bis(benzonitrile)dichloroplatinum(II) participates in various chemical reactions, including isomerization between its cis and trans forms. The isomerization rate constants have been determined, showing the equilibrium strongly favors the trans form in certain solvents at room temperature, with temperature influencing the dominant isomer form (Uchiyama et al., 1981).

Physical Properties Analysis

The physical properties of bis(benzonitrile)dichloroplatinum(II), such as solubility, melting point, and crystalline structure, are closely tied to its molecular configuration. Studies have shown that the trans isomer is generally more stable and prevalent under a variety of conditions. The compound's physical state and behavior in different solvents have important implications for its use in synthesis and applications in material science.

Chemical Properties Analysis

The chemical properties of bis(benzonitrile)dichloroplatinum(II), including its reactivity towards other ligands, nucleophiles, and its catalytic activities, are influenced by the ligand environment around the platinum center. The compound's ability to undergo ligand exchange and participate in coordination chemistry is fundamental to its application in catalysis and organic synthesis.

For a deeper dive into the complex world of bis(benzonitrile)dichloroplatinum(II), including its synthesis, molecular structure, and reactivity, the detailed studies provide a comprehensive understanding of this fascinating compound (Uchiyama et al., 1981).

Scientific Research Applications

  • Isolation and Characterization of Isomers : A study by Uchiyama et al. (1981) focused on isolating and characterizing cis- and trans-isomers of bis(benzonitrile)dichloroplatinum(II), analyzing their properties using dipole-moment and IR data, and NMR spectroscopy. This research provided insights into the isomerization process and the equilibrium between cis and trans forms (Uchiyama, Toshiyasu, Nakamura, Miwa, & Kawaguchi, 1981).

  • Catalytic Applications in Organic Synthesis : Baeg and Alper (1994) demonstrated the use of bis(benzonitrile)palladium dichloride as an effective catalyst in the cyclization reaction of aziridines and sulfur diimides, leading to the production of imidazolidinethiones (Baeg & Alper, 1994).

  • Synthesis of Platinum Complexes : Keglevich et al. (2006) reported on the synthesis of bis(dibenzooxaphosphorino) complexes using cis-bis(benzonitrile)dichloroplatinum(II). This study contributed to the understanding of chiral and achiral platinum complexes (Keglevich, Kerényi, Szelke, & Imre, 2006).

  • Crystal Structure Analysis : Karasik et al. (1993) explored the molecular and crystal structure of trans-{bis(4,6-diisopropyl-2,5-diphenyl-1,3,2,5-dioxaboraphosphorinane)} dichloroplatinum(II), which was obtained by interacting with bis(benzonitrile)dichloroplatinum(II), revealing significant insights into the structure and behavior of such complexes (Karasik, Nikonov, & Litvinov, 1993).

  • Complexation Studies : Moriguchi et al. (2001) investigated the complexation of dithia[3.3]metadipyridinophane with bis(benzonitrile)palladium(II) dichloride and bis(benzonitrile)platinum(II) dichloride. This research contributed to the understanding of the structural properties of such complexes and their potential applications (Moriguchi, Kitamura, Sakata, & Tsuge, 2001).

Safety And Hazards

Bis(benzonitrile)dichloroplatinum(II) is toxic if swallowed or in contact with skin. It may cause an allergic skin reaction and is fatal if inhaled . It is also irritating to skin, eyes, and the respiratory tract .

properties

IUPAC Name

benzonitrile;dichloroplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRCRIROYMRKA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzonitrile)dichloroplatinum

CAS RN

15617-19-3, 14873-63-3
Record name (SP-4-2)-Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15617-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14873-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
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Record name Bis(benzonitrile)dichloroplatinum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
T Uchiyama, Y Toshiyasu, Y Nakamura… - Bulletin of the …, 1981 - journal.csj.jp
The reaction of platinum(II) chloride with neat benzonitrile gave bis(benzonitrile)dichloroplatinum(II) as a mixture of cis and trans isomers in variable proportions, depending on the …
Number of citations: 84 www.journal.csj.jp
EM Jaryszak, SL Phan, PE Hoggard - BioInorganic Reaction …, 1999 - degruyter.com
Under 254 nm irradiation cis-[Pt(C 6 H 5 CN) 2 Cl 2 ] is converted to H 2 PtCl 6 . Absorption of light by both the metal complex and the solvent contribute to the first step of this process, …
Number of citations: 8 www.degruyter.com
R Wang, Q Yu, X Wang, D Zhu, G Li, Z Li… - Acta Pharmacologica …, 2023 - nature.com
Checkpoint inhibitors such as PD-1/PD-L1 antibody therapeutics are a promising option for the treatment of multiple cancers. Due to the inherent limitations of antibodies, great efforts …
Number of citations: 2 www.nature.com
FP Fanizzi, FP Intini, G Natile - Journal of the Chemical Society, Dalton …, 1989 - pubs.rsc.org
The trans and cis isomers of [PtCl2(NCPh)2] react stepwise with methanol, under basic conditions, to give the mono- and bis-imido ester derivatives [PtCl2(NCPh){HNC(OMe)Ph}] and […
Number of citations: 49 pubs.rsc.org
AA Karasik, GN Nikonov, IA Litvinov - Russian chemical bulletin, 1993 - Springer
Thetrans-{bis(4,6-diisopropyl-2,5-diphenyl-1,3,2,5-dioxaboraphosphorinane)}dichloroplatinum(II) complex was obtained by the interaction of 4,6-diisopropyl-2,5-diphenyl-1,3,2,5-…
Number of citations: 1 link.springer.com
G Keglevich, A Kerényi, H Szelke, T Imre - Transition metal chemistry, 2006 - Springer
Bis(dibenzo[ce][1,2]oxaphosphorino)dichloroplatinum complexes Page 1 Bis(dibenzo[ce][1,2]oxaphosphorino)dichloroplatinum complexes Gyorgy Keglevich* and Andrea Kerenyi …
Number of citations: 14 link.springer.com
RM Islamova, MV Dobrynin, DM Ivanov, AV Vlasov… - Molecules, 2016 - mdpi.com
cis- and trans-Isomers of the platinum(II) nitrile complexes [PtCl 2 (NCR) 2 ] (R = NMe 2 , N(C 5 H 10 ), Ph, CH 2 Ph) were examined as catalysts for hydrosilylation cross-linking of vinyl-…
Number of citations: 36 www.mdpi.com
JS Plummer - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 14873‐63‐3 ] (cis) C 14 H 10 Cl 2 N 2 Pt (MW 472.25) InChI = 1S/2C7H5N.2ClH.Pt/c2*8‐6‐7‐4‐2‐1‐3‐5‐7;;;/h2*1‐5H;2*1H;/q;;;;+2/p‐2 InChIKey = WAJRCRIROYMRKA‐…
Number of citations: 0 onlinelibrary.wiley.com
MF Mrozek, SA Wasileski… - Journal of the American …, 2001 - ACS Publications
Detailed intramolecular vibrational spectra obtained by means of surface-enhanced Raman scattering (SERS) for benzonitrile adsorbed on seven electrode surfaces four Pt-group …
Number of citations: 79 pubs.acs.org
GK Anderson, M Lin, A Sen… - … Syntheses: Reagents for …, 1990 - Wiley Online Library
Bis(Benzonitrile)Dichloro Complexes of Palladium and Platinum Page 1 60 Complexes with Weakly Coordinated Ligands Acknowledgments We thank the Petroleum Research Fund (…
Number of citations: 240 onlinelibrary.wiley.com

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